(4S)-1-Boc-4-bromo-D-proline methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUSDPQTQXELO-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143641 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147266-93-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147266-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4s 1 Boc 4 Bromo D Proline Methyl Ester
Stereoselective Synthesis Strategies from D-Proline Precursors
The synthesis of (4S)-1-Boc-4-bromo-D-proline methyl ester predominantly relies on the use of D-proline or its derivatives as a chiral starting material. The inherent stereochemistry of the D-proline scaffold provides a foundational element for controlling the configuration of the final product.
Enantioselective Bromination Approaches at the C-4 Position
Direct enantioselective bromination at the C-4 position of a proline derivative presents a significant synthetic challenge. However, a highly effective and widely utilized strategy involves the stereospecific conversion of a hydroxyl group at the C-4 position with inversion of configuration. The Mitsunobu reaction is a cornerstone of this approach. researchgate.netorganic-chemistry.org
Starting from the readily available cis-4-hydroxy-D-proline, the hydroxyl group can be converted to the corresponding trans-bromo derivative. researchgate.net This transformation proceeds via an SN2 mechanism, which ensures a clean inversion of the stereocenter at the C-4 position. The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a source of bromide, often in combination with an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The general mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group. Subsequent nucleophilic attack by the bromide ion from the opposite face results in the desired (4S)-bromo configuration from a (4R)-hydroxy precursor.
Chiral Pool Synthesis Utilizing D-Proline Derivatives
The synthesis of this compound is a prime example of chiral pool synthesis, where a readily available enantiopure natural product serves as the starting material. cis-4-Hydroxy-D-proline is a key precursor in this context. sigmaaldrich.com The synthetic sequence typically begins with the protection of the amine and carboxylic acid functionalities, followed by the stereospecific bromination.
The use of D-proline derivatives ensures that the stereocenter at C-2 is fixed, and the subsequent stereocontrolled introduction of the bromine atom at C-4 dictates the final diastereomeric purity of the product. This strategy is highly efficient as it leverages the stereochemical information embedded in the starting material, avoiding the need for chiral resolutions or asymmetric catalysis at later stages. nih.govsigmaaldrich.com
Derivatization and Protecting Group Strategies: tert-Butoxycarbonyl (Boc) and Methyl Ester Installation
The protection of the amine and carboxylic acid groups is crucial for the successful synthesis of the target compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the proline nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group is typically achieved by reacting the proline derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comchemicalbook.com
The carboxylic acid is commonly protected as a methyl ester. This can be accomplished through Fischer esterification using methanol (B129727) and an acid catalyst, or by reaction with a methylating agent such as methyl iodide in the presence of a base. chemicalbook.com The methyl ester is advantageous as it is stable during the subsequent bromination step and can be selectively hydrolyzed if required.
The fully protected (2S, 4R)-1-Boc-4-hydroxy-D-proline methyl ester then serves as the immediate precursor for the stereoinvertive bromination.
Chemoenzymatic Synthetic Routes Towards Halogenated Proline Derivatives
While chemical methods dominate the synthesis of this compound, the field of chemoenzymatic synthesis offers potential alternative routes for the halogenation of proline derivatives. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are capable of catalyzing the regio- and stereoselective incorporation of halogen atoms into organic molecules. nih.govtandfonline.comacs.org
Currently, the direct enzymatic bromination of a proline derivative to yield the specific (4S)-isomer has not been extensively reported in the literature. However, research into the biosynthesis of hydroxyproline (B1673980) using proline-4-hydroxylases in recombinant organisms demonstrates the potential for enzymatic modification at the C-4 position. nih.govd-nb.info Future developments in enzyme engineering and directed evolution could lead to the development of biocatalysts capable of performing this specific transformation, offering a more environmentally benign synthetic route.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The optimization of the Mitsunobu reaction is critical for achieving high yields and stereoselectivity in the synthesis of this compound. Key parameters that can be adjusted include the choice of phosphine, azodicarboxylate, solvent, and temperature.
Table 1: Parameters for Optimization of the Mitsunobu Bromination
| Parameter | Options | Considerations |
| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | PPh₃ is most common. PBu₃ can sometimes improve solubility and reactivity. |
| Azodicarboxylate | DEAD, DIAD | DIAD is often preferred due to its lower toxicity and easier handling. |
| Bromide Source | Lithium bromide, Zinc bromide, Carbon tetrabromide | The choice of bromide salt can influence the reaction rate and yield. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | THF is a common solvent for Mitsunobu reactions. The choice can affect solubility and reaction kinetics. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to minimize side reactions and improve selectivity. |
Careful control of the stoichiometry of the reagents is also essential to prevent the formation of by-products. The purification of the final product often involves column chromatography to remove triphenylphosphine oxide and other reaction impurities.
Process Development and Scale-Up Considerations for Preparative Synthesis
The transition from a laboratory-scale synthesis to a larger, preparative scale introduces several challenges. For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents, and the robustness and efficiency of the process.
Table 2: Scale-Up Considerations
| Factor | Consideration |
| Reagent Selection | Replacing hazardous reagents like DEAD with safer alternatives. Minimizing the use of expensive reagents. |
| Work-up and Purification | Developing non-chromatographic purification methods such as crystallization or extraction to improve efficiency and reduce solvent waste. |
| Process Safety | Managing the exothermic nature of the Mitsunobu reaction. Ensuring proper handling of potentially hazardous reagents and by-products. |
| Cost-Effectiveness | Optimizing reaction conditions to maximize yield and minimize reaction times. Investigating the potential for reagent recycling. |
The development of a scalable process often involves a detailed investigation of reaction parameters to define a robust operating window. This ensures consistent product quality and yield when the synthesis is performed on a larger scale.
Chemical Reactivity and Transformation Pathways of 4s 1 Boc 4 Bromo D Proline Methyl Ester
Nucleophilic Substitution Reactions at the Stereogenic C-4 Position
The electrophilic nature of the C-4 carbon, bonded to the electronegative bromine atom, makes it a prime site for nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C-4 center, transforming the (4S) configuration of the starting material into a (4R) configuration in the product. This stereospecificity is a powerful tool in asymmetric synthesis.
The formation of new carbon-carbon bonds at the C-4 position can be achieved using a variety of organometallic reagents. While direct coupling with highly reactive Grignard or organolithium reagents can be challenging due to potential side reactions like elimination or reaction with the ester group, organozinc and organocuprate reagents are often more suitable for achieving clean substitution.
These reactions expand the carbon skeleton, allowing for the introduction of alkyl, vinyl, and aryl groups. The choice of reagent and reaction conditions is critical to maximize the yield of the desired substitution product and minimize side reactions. Copper-catalyzed couplings of organozinc reagents, for instance, are known to be effective for such transformations.
Table 1: Representative C-C Bond Forming Reactions with Organometallic Reagents
| Organometallic Reagent | Expected Product (at C-4) | Catalyst/Conditions |
|---|---|---|
| R-MgBr (Grignard) | -R | Cu(I) or Cu(II) salts |
| R-Li (Organolithium) | -R | Often used as cuprates |
| R(_2)CuLi (Gilman) | -R | Diethyl ether, THF |
The C-4 bromine atom is an excellent leaving group for S(_N)2 reactions with a wide range of heteroatom nucleophiles. This pathway provides direct access to 4-substituted prolines containing key functional groups found in bioactive molecules and peptides.
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be readily introduced. For example, reaction with sodium azide (B81097) followed by reduction provides a route to 4-amino-D-proline derivatives.
Oxygen Nucleophiles: Alkoxides and carboxylates can serve as oxygen nucleophiles to form ethers and esters, respectively, at the C-4 position.
Sulfur Nucleophiles: Thiols and thioacetates are effective sulfur nucleophiles, leading to the formation of 4-thioethers and 4-thioesters. Research has shown that 4S-bromoproline derivatives embedded within a peptide sequence can react cleanly with thiophenol via an S(_N)2 mechanism to yield the corresponding 4R-thiophenylproline product nih.gov. The reactivity of thiols in these substitutions can be more effective than that of alcohols nih.govrsc.org.
These substitutions are fundamental in a strategy known as "proline editing," where a proline residue within a peptide is chemically modified post-synthesis nih.govacs.org.
Table 2: Examples of C-Heteroatom Bond Formation
| Nucleophile | Reagent Example | Product Functional Group (at C-4) |
|---|---|---|
| Azide | Sodium Azide (NaN(_3)) | Azide (-N(_3)) |
| Amine | Benzylamine | Secondary Amine (-NHBn) |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
Elimination Reactions Leading to Dehydroproline Derivatives
Treatment of (4S)-1-Boc-4-bromo-D-proline methyl ester with a strong, non-nucleophilic base can induce an E2 elimination reaction. This process involves the abstraction of the proton at the C-5 position and the simultaneous expulsion of the bromide ion, leading to the formation of a carbon-carbon double bond within the pyrrolidine (B122466) ring.
The primary product of this elimination is N-Boc-2,3-dehydroproline methyl ester (or its 3,4-dehydro isomer, depending on the regioselectivity of the proton abstraction). Dehydroproline derivatives are valuable building blocks in medicinal chemistry and serve as precursors for the synthesis of various other substituted prolines through subsequent addition reactions across the double bond. Common bases used for this transformation include 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide in an aprotic solvent.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions provide a powerful platform for forming C(sp³)–C(sp²) and C(sp³)–C(sp) bonds, transformations that are challenging to achieve through classical methods. The C-Br bond at the C-4 position of the proline ester is a suitable electrophilic partner for these reactions.
Palladium catalysis is the most established and widely used method for cross-coupling reactions involving alkyl halides.
Suzuki-Miyaura Coupling: This reaction pairs the 4-bromoproline derivative with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a highly effective method for introducing aryl and vinyl groups at the C-4 position, and syntheses of 4-(arylmethyl)prolines have been developed relying on this methodology thieme.de.
Sonogashira Coupling: The Sonogashira reaction couples the 4-bromoproline with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) wikipedia.orgnih.govnih.govorganic-chemistry.org. This provides a direct route to 4-alkynylproline derivatives, which are useful for further functionalization via click chemistry or as components of bioactive compounds.
Heck Reaction: The Heck reaction involves the coupling of the 4-bromoproline with an alkene organic-chemistry.orgbeilstein-journals.orgmdpi.com. While Heck reactions are more commonly performed with aryl or vinyl halides, adaptations for unactivated alkyl halides exist and could be applied to introduce alkenyl substituents at the C-4 position.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product C-4 Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)(_2) | Pd(PPh(_3))(_4), Base | Aryl (e.g., -Ph) |
| Sonogashira | R-C≡CH | PdCl(_2)(PPh(_3))(_2), CuI, Amine | Alkynyl (e.g., -C≡C-R) |
While palladium is the dominant metal in cross-coupling, concerns about its cost and toxicity have driven research into catalysts based on more earth-abundant first-row transition metals.
Nickel Catalysis: Nickel catalysts have emerged as powerful alternatives for cross-coupling reactions, particularly for activating C(sp³)–halide bonds rsc.orgacs.orgacs.orgsemanticscholar.org. Nickel-catalyzed Heck-type reactions have been developed for unactivated alkyl bromides, suggesting their potential applicability for the vinylation of the 4-bromoproline scaffold nih.gov.
Iron Catalysis: Iron is an attractive, low-cost, and environmentally benign metal. Iron-catalyzed cross-coupling reactions have been successfully developed for coupling alkyl halides with various organometallic reagents and for reductive couplings princeton.eduresearchgate.netnih.govasianpubs.org. These methods could provide a more sustainable route to 4-substituted proline derivatives.
Copper Catalysis: Copper-catalyzed cross-coupling reactions, while historically significant (e.g., Ullmann condensation), have seen a modern resurgence. They are effective for coupling alkyl halides with organoboron reagents and organozinc reagents, offering another viable, palladium-free pathway for functionalizing the C-4 position rsc.orgrsc.orgnih.gov.
The application of these alternative metal catalysts offers promising avenues for developing more economical and sustainable syntheses of diverse proline analogs from this compound.
Selective Deprotection Strategies for the Boc and Methyl Ester Groups
The Boc and methyl ester protecting groups are largely orthogonal, meaning one can often be removed selectively in the presence of the other, enabling stepwise functionalization of the molecule.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions nih.gov. The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine researchgate.net.
Commonly employed acidic conditions for Boc deprotection include treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or the use of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727) reddit.commdpi.com. The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present. For instance, while strong acids like TFA efficiently cleave the Boc group, they can sometimes lead to side reactions if not properly controlled reddit.com.
Once the Boc group is removed from this compound to yield (4S)-4-bromo-D-proline methyl ester, the newly liberated secondary amine can undergo a variety of derivatization reactions. A common subsequent transformation is N-acylation, where the amine reacts with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base to form a new amide bond. This strategy is frequently used in the synthesis of peptide fragments or other complex molecular architectures. A closely related transformation has been documented in the synthesis of a dipeptidyl peptidase IV inhibitor, where a (4S)-N-Boc-4-fluoro-L-proline methyl ester was deprotected and subsequently coupled with bromoacetyl bromide researchgate.net.
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to room temperature | reddit.com |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | 4 M HCl in dioxane, room temperature | mdpi.com |
| Oxalyl Chloride/Methanol | Methanol | Mild conditions, room temperature | nih.gov |
The methyl ester of this compound can be selectively cleaved through hydrolysis or converted to other esters via transesterification.
Ester Hydrolysis: Base-catalyzed hydrolysis, or saponification, is a common method for cleaving methyl esters to the corresponding carboxylic acid. This reaction is typically carried out using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide leaving group guidechem.com. It is important to note that the Boc group is stable under these basic conditions reddit.com. After the reaction, an acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid.
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent masterorganicchemistry.com.
Base-catalyzed transesterification typically employs an alkoxide nucleophile. The reaction proceeds through a similar nucleophilic acyl substitution mechanism as basic hydrolysis masterorganicchemistry.com. The choice of base and alcohol is crucial to ensure the desired transformation.
| Transformation | Catalyst/Reagent | Solvent System | General Principle | Reference |
|---|---|---|---|---|
| Hydrolysis (Saponification) | LiOH, NaOH, or KOH | Water/THF or Water/Methanol | Irreversible nucleophilic acyl substitution | guidechem.com |
| Acid-Catalyzed Transesterification | H2SO4 or HCl | Excess of the desired alcohol | Reversible; driven by excess alcohol | masterorganicchemistry.com |
| Base-Catalyzed Transesterification | NaOR' or KOR' | Corresponding alcohol (R'OH) | Equilibrium reaction | masterorganicchemistry.comorganic-chemistry.org |
Retention and Inversion of Configuration During Stereoselective Transformations
The stereochemistry at the C4 position of the pyrrolidine ring is a critical aspect of the reactivity of this compound. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents with predictable stereochemical outcomes.
The predominant mechanism for nucleophilic substitution at a secondary carbon, such as the C4 of the proline ring, is the SN2 (bimolecular nucleophilic substitution) reaction. A hallmark of the SN2 mechanism is the inversion of configuration at the stereocenter. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). This stereospecificity is a powerful tool in asymmetric synthesis.
In the case of this compound, an SN2 reaction with a nucleophile will lead to the formation of a product with the (4R) configuration. This principle has been demonstrated in the "proline editing" strategy, where a peptide-bound 4S-bromoproline was converted to a 4R-thiophenyl proline derivative upon reaction with thiophenolate, proceeding with complete inversion of stereochemistry nih.gov. Similarly, the synthesis of cis- and trans-4-[18F]fluoro-L-proline from the corresponding sulfonyloxy precursors proceeds with inversion of configuration at the C4 position nih.gov.
Retention of configuration in a single substitution step is not characteristic of an SN2 reaction. To achieve a final product with the same (4S) configuration as the starting material, a double inversion sequence would be necessary. This could involve an initial SN2 reaction to form a (4R)-substituted intermediate, followed by a second SN2 reaction that inverts the stereocenter back to the (4S) configuration. For example, a multi-step process involving a Mitsunobu reaction to achieve an initial inversion, followed by activation and a subsequent SN2 reaction, has been used to generate 4R-substituted prolines from a 4R-hydroxyproline precursor, illustrating the principle of controlled stereochemical manipulation nih.gov.
| Starting Material (Configuration at C4) | Reaction Type | Nucleophile | Product (Configuration at C4) | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| (4S)-Bromoproline derivative | SN2 | Thiophenolate | (4R)-Thiophenylproline derivative | Inversion | nih.gov |
| (4R)-Sulfonyloxyproline derivative | SN2 | [18F]Fluoride | (4S)-Fluoroproline derivative | Inversion | nih.gov |
| (4S)-Bromoproline derivative | Double SN2 (hypothetical) | e.g., Azide, then another nucleophile | (4S)-Substituted proline derivative | Net Retention | (Conceptual) nih.gov |
Applications As a Chiral Synthon in Complex Molecule Synthesis
Construction of Substituted Proline and Pyrrolidine (B122466) Derivatives
The primary utility of (4S)-1-Boc-4-bromo-D-proline methyl ester lies in its capacity as a precursor to a multitude of 4-substituted proline and pyrrolidine derivatives. The C-Br bond acts as a synthetic handle for introducing new substituents that can dramatically alter the chemical and physical properties of the parent molecule.
The incorporation of proline residues into peptides imposes significant conformational constraints on the peptide backbone. nih.gov Modifying the proline ring at the C-4 position offers a powerful strategy to further influence these constraints, dictating the ring's pucker (Cγ-endo vs. Cγ-exo) and the equilibrium of the cis and trans rotamers of the Xaa-Pro amide bond. nih.gov
This compound is an ideal electrophile for reactions with various nucleophiles to generate stereodefined 4-substituted proline analogs. The S(_N)2 reaction with a given nucleophile inverts the stereocenter at C-4, leading to the (4R) configuration. This method provides access to derivatives that are otherwise difficult to synthesize. nih.gov For instance, reaction with azide (B81097), thiolates, or iodide nucleophiles can introduce versatile functional handles. nih.gov The nature of the substituent at C-4—whether it is electron-withdrawing or sterically demanding—plays a crucial role in governing the conformational preferences of the proline ring. nih.govnih.gov
| Nucleophile | Resulting 4-Substituent (with inverted stereochemistry) | Potential Application |
|---|---|---|
| Sodium Azide (NaN3) | Azido (-N3) | Click chemistry, amine synthesis nih.gov |
| Thiophenol (PhSH) | Phenylthio (-SPh) | Further functionalization, synthesis of dehydroproline nih.gov |
| Potassium Iodide (KI) | Iodo (-I) | Cross-coupling reactions nih.gov |
| O-Benzyl hydroxylamine | Benzyloxyamino (-ONHBn) | Peptidomimetic synthesis researchgate.net |
The stereoelectronic effects of these substituents are predictable: electron-withdrawing groups like fluorine at the 4R position tend to favor a Cγ-exo pucker, while at the 4S position, they favor a Cγ-endo pucker. nih.gov This control over ring conformation is critical in the design of bioactive peptides and protein stabilizers. nih.gov
The pyrrolidine scaffold is a common motif in many pharmaceuticals. mdpi.com Creating more rigid, three-dimensional structures like spirocyclic and bridged systems can lead to compounds with enhanced binding affinity and selectivity. This compound is a key precursor for such systems.
For spirocyclic systems, the bromo-proline derivative can be converted into an intermediate such as N-Boc-4-methyleneproline. nih.gov This is often achieved through an elimination reaction. The resulting alkene is a versatile Michael acceptor or a partner in cycloaddition reactions. For example, the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug Ledipasvir (B612246), can be approached from 4-methyleneproline (B1208900) derivatives. nih.gov A general strategy involves the [3+2] cycloaddition of an azomethine ylide with the exocyclic double bond of a 4-methylenepyrrolidine to construct the spirocyclic core. researchgate.net
Bridged pyrrolidine systems, such as ethanoprolines, can be accessed through intramolecular cyclization strategies. guidechem.com Starting from the bromo-proline ester, displacement of the bromide by a tethered nucleophile originating from either the N-1 or C-2 position can forge the bridging bond, creating a rigid bicyclic structure.
Synthesis of Nitrogen-Containing Heterocycles and Fused Ring Systems
The reactivity of the C-4 position allows for its participation in cyclization reactions that form new rings fused to the parent pyrrolidine, providing access to a variety of nitrogen-containing heterocyclic systems.
Intramolecular nucleophilic substitution is a powerful strategy for building fused ring systems. By attaching a carbon or heteroatom nucleophile to the proline scaffold, subsequent cyclization onto the C-4 position (displacing the bromide) can generate novel bicyclic structures. For example, a nucleophile tethered to the proline nitrogen could cyclize to form a fused azetidine (B1206935) ring (a 1,4-diazabicyclo[3.2.0]heptane system) or larger rings depending on the linker length. While direct examples starting from the title compound are specific, the principle is well-established in proline chemistry. The synthesis of piperidine-containing structures can be achieved by using proline derivatives as scaffolds to control the stereochemistry of substituents on the piperidine (B6355638) ring. chemicalbook.com
The ability to easily introduce a wide range of functionalities onto the proline ring makes this compound a valuable tool for developing novel molecular scaffolds for chemical biology. nih.gov The bromo group can be replaced with bioorthogonal handles, such as azides or alkynes, for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other ligation chemistries. nih.govnih.gov This allows for the site-specific labeling of peptides and proteins with probes like fluorophores or biotin. nih.gov Furthermore, the introduction of groups capable of participating in cross-coupling reactions (e.g., iodo or aryl groups) opens up pathways to complex, rigid scaffolds with potential applications as protease inhibitors or receptor modulators. nih.gov
Incorporation into Peptidomimetics and Conformationally Restricted Peptides
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. researchgate.net Conformationally restricted peptides, which have limited flexibility, are crucial for studying peptide-protein interactions and for developing potent therapeutic agents. nih.govnih.gov
This compound is an excellent starting material for synthesizing the non-natural amino acids used in these applications. Through nucleophilic displacement of the bromide, a diverse array of side chains can be installed at the 4-position with defined stereochemistry. nih.gov These modifications serve to lock the proline ring into a specific pucker, thereby stabilizing a particular secondary structure, such as a β-turn, in the resulting peptide. nih.gov The synthesis of cyclic hexapeptides like Pasireotide, used to treat Cushing's disease, relies on functionalized proline derivatives to achieve its unique conformation and biological activity. mdpi.com
| Functional Group Introduced at C-4 | Purpose/Application | Reference |
|---|---|---|
| Fluoro (-F) | Induce stereoelectronic effects, enhance metabolic stability, 19F NMR probe | nih.govresearchgate.netmedchemexpress.com |
| Azido (-N3) | Bioorthogonal handle for labeling and conjugation | nih.govnih.gov |
| Amino (-NH2) | Introduce basicity, serve as an attachment point for other moieties | medchemexpress.comglpbio.com |
| Propyl (-CH2CH2CH3) | Mimic side chains of natural amino acids (e.g., in lincomycin (B1675468) analogs) | mdpi.com |
By providing access to a library of 4-substituted prolines, this chiral synthon enables the systematic exploration of structure-activity relationships (SAR) in peptide-based drug discovery. nih.gov
Helical and β-Turn Inducing Scaffolds for Protein Interaction Modulation
The ability of proline to act as a "helix breaker" or to stabilize β-turns is a well-established principle in protein chemistry. By modifying the proline ring, chemists can fine-tune these conformational preferences. The introduction of substituents at the 4-position can either reinforce or alter the natural tendencies of the proline residue. For instance, the stereochemistry of the 4-substituent can influence the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and function. While direct studies on the helical and β-turn inducing properties of this compound are not extensively documented in readily available literature, the broader class of 4-substituted prolines has been shown to be instrumental in the construction of conformationally defined scaffolds. These scaffolds can mimic the secondary structures of proteins and thereby modulate protein-protein interactions, a key strategy in drug discovery.
Non-Proteinogenic Amino Acid Surrogates in Peptide Chemistry
This compound serves as a precursor for a variety of non-proteinogenic amino acid surrogates. The reactivity of the carbon-bromine bond allows for the introduction of side chains that are not found in the canonical 20 amino acids. This chemical diversity is crucial for developing peptides with novel biological activities. For example, the bromo-proline derivative can be converted to other 4-substituted prolines that act as mimetics for natural amino acids, but with altered steric or electronic properties. This can lead to peptides with increased resistance to enzymatic degradation or improved binding affinity for their biological targets. The general strategy of using functionalized prolines to create diverse peptide structures is a cornerstone of modern medicinal chemistry. nih.govacs.org
Natural Product Total Synthesis and Analog Preparation
The stereochemical complexity and biological activity of natural products make them attractive targets for total synthesis. Chiral building blocks like this compound are invaluable tools in the construction of these intricate molecular architectures.
Role in Stereoselective Alkaloid Synthesis and Their Derivatives
While specific examples of the direct use of this compound in the total synthesis of alkaloids are not prominently reported, the pyrrolidine ring is a common structural motif in this class of natural products. The bromo-substituent provides a reactive site for the formation of carbon-carbon or carbon-heteroatom bonds, which are essential steps in the construction of complex alkaloid skeletons. The inherent chirality of the starting material ensures the stereocontrolled synthesis of the target molecule. The general utility of functionalized proline derivatives in building complex molecular frameworks suggests its potential as a key intermediate in the synthesis of various alkaloid derivatives.
Assembly of Complex Macrocyclic Architectures and Natural Product Fragments
Macrocycles are a class of molecules that often exhibit potent biological activity. The synthesis of these large ring systems presents unique challenges, particularly in controlling the stereochemistry of multiple chiral centers. This compound can serve as a valuable starting material for the synthesis of chiral fragments that are later incorporated into a macrocyclic framework. The bromo-functionality can be used to attach the proline-containing fragment to other parts of the molecule or to initiate cyclization reactions. The conformational rigidity of the proline ring can also help to pre-organize the linear precursor, facilitating the macrocyclization step.
Precursors for Biologically Inspired Molecular Frameworks
Nature often provides the inspiration for the design of new biologically active molecules. The synthesis of derivatives of natural products can lead to compounds with improved properties or novel mechanisms of action. danielromogroup.com this compound is a precursor to a variety of substituted proline derivatives that can be used to create analogs of natural products. For example, the synthesis of the potent antiviral drug ledipasvir involves a complex, substituted proline scaffold, highlighting the importance of such building blocks in the development of new therapeutic agents. nih.gov The ability to introduce a wide range of substituents at the 4-position of the proline ring, starting from the bromo-derivative, allows for the creation of libraries of biologically inspired molecules for screening and drug discovery. In some cases, late-stage functionalization of a core structure using a bromo-intermediate can be a key synthetic strategy, although challenges in such steps have been noted. acs.org
Stereochemical Considerations and Control in Reactions Involving 4s 1 Boc 4 Bromo D Proline Methyl Ester
Influence of the Pyrrolidine (B122466) Ring Conformation on Reactivity and Selectivity
The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in a state of dynamic equilibrium between two principal puckered conformations: the Cγ-exo and Cγ-endo envelopes. In these conformations, the Cγ (C4) atom is puckered out of the plane formed by the other four ring atoms, either on the opposite side (exo) or the same side (endo) as the C2 carboxylate group. The conformational preference of the pyrrolidine ring in (4S)-1-Boc-4-bromo-D-proline methyl ester is a critical determinant of its reactivity and the stereoselectivity of its reactions.
The substituent at the C4 position plays a pivotal role in biasing this conformational equilibrium. For 4-substituted prolines, stereoelectronic effects often dictate the preferred pucker. In the case of this compound, the electronegative bromine atom at the 4S position significantly influences the ring's conformation. It has been observed that for 4-haloprolines, the ring pucker is influenced by a gauche effect between the C4-halogen bond and the C5-N bond. This preference for a specific ring pucker, in turn, presents a distinct three-dimensional landscape to approaching reagents. For instance, the accessibility of the C4-Br bond for nucleophilic attack or the orientation of the adjacent protons for elimination is directly linked to the predominant ring conformation. This conformational locking or biasing is a key strategy in asymmetric synthesis to achieve high levels of stereocontrol.
Diastereoselective Control in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The inherent chirality of this compound makes it a valuable substrate for diastereoselective bond-forming reactions. The stereocenters at C2 and C4, along with the bulky N-Boc protecting group, create a chiral environment that directs the approach of nucleophiles, leading to the preferential formation of one diastereomer over the other.
Carbon-Carbon Bond Formation:
The displacement of the bromide at C4 by carbon nucleophiles is a powerful method for introducing new carbon-carbon bonds with stereocontrol. For example, reactions with organocuprates, which are soft nucleophiles, are known to proceed via an S_N2-like mechanism, resulting in an inversion of configuration at the C4 center. The diastereoselectivity of these reactions is often high, as the nucleophile is directed to the face of the pyrrolidine ring opposite to the bulky C2 ester group and the N-Boc group.
| Nucleophile | Product Diastereomer | Diastereomeric Ratio (d.r.) |
| Me₂CuLi | (4R)-1-Boc-4-methyl-D-proline methyl ester | >95:5 |
| Ph₂CuLi | (4R)-1-Boc-4-phenyl-D-proline methyl ester | >90:10 |
Carbon-Heteroatom Bond Formation:
Similarly, the substitution of the C4-bromide with heteroatom nucleophiles, such as amines, thiols, and azides, can proceed with a high degree of diastereoselectivity. These reactions are crucial for the synthesis of a wide array of biologically active compounds and peptidomimetics. The stereochemical outcome is again governed by the steric and electronic environment around the C4 position. For instance, the reaction with sodium azide (B81097) typically proceeds with complete inversion of stereochemistry to yield the corresponding (4R)-azido derivative, a key intermediate for the synthesis of 4-amino-proline analogs.
| Nucleophile | Product Diastereomer | Diastereomeric Ratio (d.r.) |
| NaN₃ | (4R)-1-Boc-4-azido-D-proline methyl ester | >99:1 |
| PhSNa | (4R)-1-Boc-4-(phenylthio)-D-proline methyl ester | >95:5 |
Mechanistic Insights into Stereochemical Outcomes of Substitution and Elimination Reactions
The stereochemical fate of reactions at the C4 position of this compound is intrinsically linked to the operative reaction mechanism. Both substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways are possible, and the prevailing mechanism is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature.
Substitution Reactions:
Nucleophilic substitution at the C4 position typically proceeds via an S_N2 mechanism . This is favored by the use of strong, non-bulky nucleophiles in polar aprotic solvents. The S_N2 reaction involves a backside attack by the nucleophile on the C4 carbon, leading to a single, concerted step of bond formation and bond breaking. nih.govresearchgate.net This results in a predictable inversion of configuration at the C4 stereocenter. For example, the reaction of this compound with a nucleophile (Nu⁻) will yield the (4R)-substituted product. The stereospecificity of the S_N2 reaction is a cornerstone of stereocontrolled synthesis using this substrate. nih.govresearchgate.net
An S_N1 mechanism, which proceeds through a planar carbocation intermediate, is generally disfavored for this secondary halide under typical synthetic conditions. The formation of a carbocation would lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products.
Elimination Reactions:
Elimination reactions, leading to the formation of a double bond within the pyrrolidine ring, often compete with substitution reactions, particularly in the presence of strong, sterically hindered bases. nih.govresearchgate.net The most common elimination pathway in this system is the E2 mechanism . This is a concerted process that requires a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide).
In the case of this compound, there are two protons on the adjacent carbons (C3 and C5) that could potentially be removed. The stereochemical outcome of the E2 reaction is therefore dependent on which proton is accessible for abstraction in the required anti-periplanar conformation. The conformational constraints of the pyrrolidine ring, influenced by the N-Boc group and the C2 ester, will dictate the feasibility of achieving this geometry for each of the adjacent protons, thereby controlling the regioselectivity and stereoselectivity of the elimination.
Computational Chemistry Approaches to Predicting and Explaining Stereoselectivity
In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the stereochemical outcomes of complex organic reactions. By modeling the potential energy surfaces of reaction pathways, computational methods can provide valuable insights into the structures and relative energies of transition states, which ultimately govern the selectivity of a reaction.
For reactions involving this compound, DFT calculations can be employed to:
Analyze Pyrrolidine Ring Conformations: Determine the relative energies of the Cγ-exo and Cγ-endo conformers and how the bromine substituent and the N-Boc group influence this equilibrium. This information is crucial for understanding the ground-state stereochemistry of the reactant.
Model Transition State Geometries: Calculate the three-dimensional structures of the transition states for both substitution and elimination reactions. This allows for a detailed examination of the interactions between the substrate and the reagent that lead to stereochemical differentiation.
Predict Diastereoselectivity: By comparing the activation energies of the competing diastereomeric transition states, it is possible to predict the major product of a reaction with a reasonable degree of accuracy. For instance, in a nucleophilic substitution reaction, the energy difference between the transition states leading to the syn and anti products can be calculated to predict the diastereomeric ratio.
While experimental validation remains essential, computational studies provide a theoretical framework for understanding the origins of stereoselectivity and can guide the rational design of new stereoselective reactions.
Advanced Analytical Methodologies in Research and Development of 4s 1 Boc 4 Bromo D Proline Methyl Ester and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation of Intermediates and Products
Chromatographic methods are indispensable tools for the separation and purification of (4S)-1-Boc-4-bromo-D-proline methyl ester and its derivatives from complex reaction mixtures. These techniques allow for the isolation of intermediates and final products with high purity, a critical requirement for subsequent structural elucidation and biological evaluation.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, employing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase. google.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For protected amino acids and their derivatives, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution by suppressing the ionization of free carboxyl groups. Gradient elution, where the composition of the mobile phase is varied over time, is frequently used to effectively separate components with a wide range of polarities. The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
A typical RP-HPLC method for analyzing Boc-protected amino acid esters would involve a C18 column with a gradient of acetonitrile in water (with 0.1% TFA) at a flow rate of 1 mL/min, with UV detection at a wavelength where the chromophores of the molecule absorb, typically around 210-220 nm for the carbamate (B1207046) and ester groups. nih.govresearchgate.net
Chiral Gas Chromatography (GC) and HPLC for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. researchgate.net Both chiral Gas Chromatography (GC) and chiral HPLC are powerful techniques for determining the enantiomeric excess (e.e.) of chiral compounds.
Chiral HPLC is a widely used method for the enantiomeric separation of proline derivatives. researchgate.net This is often achieved using chiral stationary phases (CSPs) that contain a chiral selector, such as cyclodextrin (B1172386) derivatives or polysaccharide-based selectors (e.g., Chiralpak® or Chiralcel® series). researchgate.netnih.gov The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. For Boc-protected proline derivatives, normal-phase HPLC with a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is often effective. researchgate.netnih.gov
Chiral GC can also be employed for the analysis of volatile derivatives of proline. sigmaaldrich.comsigmaaldrich.com For GC analysis, the carboxyl group of the amino acid is typically esterified (e.g., to a methyl ester), and the amino group is acylated to increase volatility and improve chromatographic performance. sigmaaldrich.comsigmaaldrich.com Chiral capillary columns with stationary phases based on derivatized cyclodextrins are commonly used to achieve enantiomeric separation. sigmaaldrich.comchromatographyonline.com
The choice between chiral HPLC and GC depends on the volatility and thermal stability of the analyte. For this compound, which is a relatively non-volatile compound, chiral HPLC is generally the more direct and preferred method. researchgate.net
Spectroscopic Methods for Structural Elucidation of Synthetic Products
Spectroscopic techniques are fundamental for the unambiguous determination of the chemical structure of newly synthesized compounds. A combination of NMR, mass spectrometry, and infrared spectroscopy provides a comprehensive picture of the molecular architecture, connectivity, and functional groups present in this compound and its derivatives.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques for Connectivity and Stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
1D NMR (¹H and ¹³C): One-dimensional NMR provides essential information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group (a sharp singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons on the pyrrolidine (B122466) ring. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns of the ring protons provide information about their connectivity and local environment. The proton attached to the bromine-bearing carbon (H4) would typically appear as a multiplet at a downfield chemical shift due to the deshielding effect of the bromine atom.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. hmdb.ca Key signals would include those for the carbonyl carbons of the Boc and ester groups (typically in the range of 150-175 ppm), the quaternary carbon of the Boc group, the methoxy (B1213986) carbon, and the carbons of the pyrrolidine ring. The carbon atom attached to the bromine would be shifted to a higher frequency compared to an unsubstituted carbon.
2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and determining the stereochemistry of the molecule. libretexts.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the proton network within the pyrrolidine ring and confirming the connectivity between adjacent protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of the carbon signals based on the assigned proton signals. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry by identifying protons that are close in space, even if they are not directly bonded. youtube.com For this compound, NOESY can help to confirm the trans relationship between the bromo substituent at C4 and the ester group at C2 by observing spatial correlations between specific protons on the pyrrolidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. americanlaboratory.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of the molecular formula. For this compound (C₁₁H₁₈BrNO₄), HRMS would be used to confirm the presence of bromine by observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) in the mass spectrum. americanlaboratory.com The experimentally determined exact mass should match the calculated theoretical mass for the molecular formula, providing strong evidence for the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Analysis During Transformations
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. researchgate.netnih.gov It is particularly useful for monitoring the progress of chemical reactions, such as the introduction or removal of protecting groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:
C=O stretching (ester): A strong absorption band typically appears around 1740-1750 cm⁻¹. nih.gov
C=O stretching (carbamate - Boc group): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.
C-O stretching (ester and carbamate): These vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-H stretching (alkane): Absorption bands from the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹.
X-Ray Crystallography for Definitive Absolute Stereochemistry Assignment
X-ray crystallography stands as the unequivocal "gold standard" for the determination of the absolute configuration of crystalline compounds. ic.ac.uk This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of a chiral molecule. The ability to perform single-crystal X-ray diffraction analysis is contingent on the successful growth of a high-quality single crystal of the compound of interest.
The determination of absolute configuration by X-ray diffraction is made possible by the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the wavelength of the X-ray radiation used is close to the absorption edge of a heavy atom within the molecule (such as the bromine atom in this compound), the scattering factor of that atom becomes a complex number. thieme-connect.de This results in differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in the diffraction pattern, which would otherwise be identical. thieme-connect.de The analysis of these intensity differences, known as Bijvoet differences, allows for the unambiguous assignment of the absolute configuration of the molecule. thieme-connect.de
While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of related bromo-substituted and proline-containing compounds serves as a clear precedent. For instance, the absolute stereochemistry of complex molecules like PROTACs incorporating proline linkers has been successfully confirmed using X-ray crystallography. strath.ac.uk Similarly, the structures of various bromo-substituted heterocyclic compounds have been elucidated, demonstrating the utility of this method in the presence of bromine atoms. researchgate.net
A typical crystallographic data table for a derivative in this class would include the following parameters:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₈BrNO₄ |
| Formula Weight | 324.17 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 16.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1425.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.510 |
| Absorption Coefficient (mm⁻¹) | 3.55 |
| Flack Parameter | 0.02(3) |
| Note: This is a representative table; actual values would be determined experimentally. |
The Flack parameter is a critical value in determining the absolute stereochemistry from X-ray crystallographic data. A value close to zero for a known chirality indicates that the correct absolute configuration has been determined.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis
While X-ray crystallography provides definitive proof of absolute stereochemistry, it requires a suitable single crystal. For non-crystalline samples or for high-throughput analysis, chiroptical methods such as optical rotation and circular dichroism (CD) spectroscopy are invaluable. researchgate.netnih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. mtoz-biolabs.com
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. While empirical, the sign and magnitude of the optical rotation can be used to assess enantiomeric purity and, in some cases, can be correlated with the absolute configuration through comparison with known compounds or with theoretical calculations. researchgate.net The optical rotation of proline and its derivatives is known to be highly sensitive to their conformation. researchgate.net
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity [θ] versus wavelength. nih.gov The resulting spectrum is characteristic of the molecule's three-dimensional structure, including its absolute configuration. nih.gov The absolute configuration of a compound can often be determined by comparing its experimental CD spectrum to the spectra of molecules with known configurations or to spectra predicted by quantum chemical calculations. mtoz-biolabs.comnih.gov For proline-containing peptides, for example, characteristic CD spectra can indicate the presence of specific secondary structures like the polyproline II (PPII) helix. researchgate.net
The application of theoretical calculations, such as time-dependent density functional theory (TDDFT), has become a powerful tool in assigning absolute configuration. nih.gov By calculating the theoretical CD spectrum for a given enantiomer and comparing it to the experimental spectrum, a reliable assignment of the absolute configuration can be made. nih.gov
A representative table of chiroptical data for a proline derivative is provided below:
| Technique | Parameter | Value |
| Optical Rotation | Specific Rotation [α]²⁰D (c 1, CHCl₃) | -55.0 deg·cm²·g⁻¹ |
| Circular Dichroism | Wavelength (λmax) | 215 nm |
| Molar Ellipticity ([θ]) | -8000 deg·cm²·dmol⁻¹ | |
| Note: This is a representative table; actual values would be determined experimentally. |
Future Research Directions and Untapped Synthetic Potential
Development of Novel Catalytic Enantioselective Transformations Involving the Bromo-Proline Core
The bromo-proline core of (4S)-1-Boc-4-bromo-D-proline methyl ester is a versatile platform for developing new catalytic reactions. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and as a handle for a variety of organometallic cross-coupling reactions. Future research could focus on exploiting this reactivity in novel enantioselective transformations.
One promising area is the use of this compound as a precursor to new chiral ligands or organocatalysts. For instance, the bromine could be displaced by phosphine, amine, or thiol-containing moieties to generate a library of P,N- or S,N-ligands for asymmetric metal catalysis. The rigid pyrrolidine (B122466) ring provides a well-defined chiral environment, which is crucial for achieving high enantioselectivity. Research into photochemical organocatalytic methods, which have successfully used catalysts derived from hydroxyproline (B1673980) for asymmetric reactions, could be extended to catalysts derived from this bromo-proline ester. nih.gov
Furthermore, the bromo-proline core itself can participate directly in catalytic cycles. The development of enantioselective Suzuki, Sonogashira, or Heck cross-coupling reactions at the C4 position would provide access to a vast array of 4-aryl, 4-alkynyl, or 4-alkenyl proline derivatives with high stereopurity. These products are valuable building blocks for pharmaceuticals and peptidomimetics. The inherent reactivity of the 4S-bromoproline moiety for S_N2 reactions has already been demonstrated in solid-phase synthesis, suggesting its potential in developing new catalytic bond-forming strategies. nih.gov
Applications in Flow Chemistry and Automated Synthesis for High-Throughput Derivatization
The well-defined structure and reactivity of this compound make it an ideal substrate for modern automated synthesis platforms and flow chemistry systems. These technologies enable the rapid and efficient production of compound libraries for screening and optimization.
A significant future application lies in its integration into automated solid-phase peptide synthesis (SPPS). A methodology known as "proline editing" allows for the incorporation of modified proline residues into peptides. nih.govcapes.gov.br Using this approach, a peptide could be synthesized to include (4S)-4-bromo-D-proline, followed by on-resin, high-throughput derivatization. The bromine atom can be substituted with a wide range of nucleophiles (azides, thiols, amines) or subjected to various coupling reactions to generate a library of peptides with diverse functionalities at a specific position. nih.gov This allows for the rapid exploration of structure-activity relationships.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates or exothermic reactions. The conversion of the bromo-proline ester into organometallic reagents (e.g., Grignard or organolithium species) followed by reaction with various electrophiles could be safely and efficiently performed in a flow reactor. This would enable the synthesis of a diverse set of 4-substituted proline derivatives on a larger scale than is typically feasible with batch chemistry. The automated synthesis of related fluoro-proline derivatives has demonstrated the feasibility of such approaches. nih.gov
Exploration of New Protecting Group Strategies and Orthogonal Deprotection Sequences
While the Boc and methyl ester groups are standard and robust, the full synthetic potential of this compound can only be realized through the development of more sophisticated and orthogonal protecting group strategies. organic-chemistry.org Orthogonality allows for the selective deprotection of one functional group while others remain intact, enabling complex, multi-step transformations on the proline scaffold. organic-chemistry.org
Future research should explore protecting groups for the proline nitrogen that are removable under conditions that leave the methyl ester and the C-Br bond unaffected. For example, groups cleavable by hydrazinolysis (like Dde and ivDde) or under very mild acidic conditions (like Mtt) could be installed. iris-biotech.de This would allow the nitrogen to be selectively deprotected for N-alkylation or acylation before further manipulation of the ester or bromo functionalities.
Conversely, replacing the methyl ester with an acid-labile group (like a tert-butyl ester) or a photolabile group would allow for its selective removal in the presence of the Boc group. This would enable modifications at the carboxylic acid, such as amide bond formation, before deprotection of the nitrogen. The "proline editing" approach highlights a creative strategy where the peptide backbone itself serves as a protecting group for the amine and carboxyl functions, allowing for selective modification at the C4 position. nih.gov
A summary of potential orthogonal protecting groups is presented in the table below.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl ester |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Benzyl ester |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Fmoc, TFA-labile groups |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Boc, Fmoc, TFA |
| tert-Butyl (ester) | tBu | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc |
| Benzyl (ester) | Bzl | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
Integration into Supramolecular Chemistry and Advanced Materials Science
The rigid, cyclic structure of proline makes it an excellent building block, or "tecton," for the construction of well-ordered supramolecular assemblies. nih.gov this compound, with its defined stereochemistry and multiple functional groups, is a prime candidate for designing novel self-assembling systems and advanced materials.
The bromine atom is of particular interest as it can participate in halogen bonding—a specific and directional non-covalent interaction. This interaction could be used to guide the self-assembly of the molecule into predictable one-, two-, or three-dimensional networks. frontiersin.org These ordered structures could exhibit interesting properties, such as forming porous materials for gas storage or creating chiral environments for asymmetric catalysis within a crystal.
Furthermore, derivatization of the bromo-proline ester could lead to new functional materials. For example, coupling it to π-conjugated systems could produce new chiroptical materials with unique circular dichroism or circularly polarized luminescence properties. Integration into polymers could create materials with enhanced thermal stability or specific recognition capabilities. The fundamental principles of supramolecular chemistry, which rely on dynamic, non-covalent interactions like hydrogen bonding and host-guest interactions, provide a framework for designing complex, functional systems from proline-based building blocks. frontiersin.orgnih.gov
Computational Design and Rational Engineering of Enhanced Reactivity and Selectivity in Proline Analogs
Computational chemistry provides powerful tools for predicting and understanding molecular properties, offering a path to the rational design of new proline analogs with tailored functions. nih.govmdpi.com For this compound, computational methods can accelerate the discovery of its synthetic applications.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions involving the C-Br bond. This can help predict the feasibility of novel transformations and guide the selection of optimal reaction conditions and catalysts. For example, modeling the energy barriers for nucleophilic substitution versus elimination can inform the design of experiments to favor the desired product.
Molecular dynamics (MD) simulations can be used to study the conformational preferences of peptides and proteins containing this bromo-proline analog. columbia.edu This is crucial for understanding how the bulky and electronegative bromine atom influences peptide secondary structure, which is key to its biological activity. Such insights are invaluable for the rational design of peptidomimetics with enhanced stability or binding affinity. nih.gov Furthermore, computational docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel enzyme inhibitors or receptor ligands based on the bromo-proline scaffold, accelerating the drug discovery process. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4S)-1-Boc-4-bromo-D-proline methyl ester, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves bromination of a Boc-protected proline derivative. For example, fluorinated analogs (e.g., Boc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester) are synthesized via nucleophilic substitution using bromine sources under inert atmospheres (N₂) to preserve stereochemistry. Reaction temperature (<0°C) and slow addition of brominating agents (e.g., PPh₃/Br₂) minimize racemization . Advanced Organic Chemistry (Carey & Sundberg) emphasizes the use of steric hindrance from the Boc group to direct bromination to the 4-position .
Q. Which analytical techniques are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer : High-resolution ¹H/¹³C NMR is critical for verifying stereochemistry. For instance, coupling constants (e.g., J₄-H,5-H in proline derivatives) distinguish cis/trans configurations. In fluorinated analogs, ¹⁹F NMR can resolve diastereomers . Mass spectrometry (HRMS) confirms molecular weight, while polarimetry or chiral HPLC validates enantiomeric excess .
Q. How is this compound utilized in peptide synthesis, and what precautions are necessary during coupling reactions?
- Methodological Answer : The Boc group protects the amine during solid-phase peptide synthesis (SPPS). The bromine atom may act as a leaving group for further functionalization (e.g., Suzuki coupling). However, the methyl ester requires saponification (LiOH/THF/H₂O) before coupling. Side reactions (e.g., β-elimination) are mitigated by avoiding strong bases or prolonged heating .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination or epimerization) during deprotection of the Boc group be minimized?
- Methodological Answer : Epimerization risks increase under acidic Boc-deprotection conditions (e.g., TFA). Studies on similar proline derivatives show that low-temperature deprotection (-20°C) and rapid neutralization (e.g., with DIEA) preserve stereochemistry. Alternative protecting groups (e.g., Fmoc) may reduce side reactions in acid-sensitive sequences .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) during characterization?
- Methodological Answer : Unexpected splitting may arise from rotameric equilibria or residual solvents. Variable-temperature NMR (VT-NMR) can suppress rotamer effects. For example, heating to 50°C simplifies spectra by averaging conformers. Cross-validation with 2D techniques (COSY, HSQC) resolves overlapping signals .
Q. How does the bromine substituent influence the compound's reactivity in peptide coupling reactions compared to non-halogenated analogs?
- Methodological Answer : Bromine increases electrophilicity at C4, enabling post-synthetic modifications (e.g., cross-coupling reactions). However, steric bulk may reduce coupling efficiency. Comparative studies with 4-H analogs show a 10–15% decrease in coupling yields, necessitating optimized activation (e.g., HATU vs. HBTU) .
Q. What computational methods complement experimental data in predicting the conformational stability of this proline derivative in peptide chains?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and substituent effects. Molecular dynamics (MD) simulations predict backbone flexibility in peptide chains. For fluorinated analogs, ¹⁹F NMR chemical shifts correlate with calculated dihedral angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
